molecular formula C23H29N3O9 B3942973 1-(2-nitrobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate

1-(2-nitrobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate

Cat. No. B3942973
M. Wt: 491.5 g/mol
InChI Key: AVTHVGOYQIUUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-nitrobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate, also known as NBOMe-2C-T-7, is a synthetic compound that belongs to the family of phenethylamines. It is a derivative of the psychedelic drug 2C-T-7 and is known for its potent hallucinogenic effects. The compound was first synthesized in 2003 by Ralf Heim and is still being studied for its potential therapeutic applications.

Mechanism of Action

1-(2-nitrobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate acts as a potent agonist of the serotonin 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of psychedelic drugs. The compound also has affinity for other serotonin receptors, including 5-HT2B and 5-HT2C. The exact mechanism of action of this compound is still being studied, but it is thought to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it is known to produce potent hallucinogenic effects. The compound has been shown to induce visual and auditory hallucinations, altered perception of time and space, and changes in mood and emotions. This compound has also been associated with increased heart rate and blood pressure, as well as other physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-nitrobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate for lab experiments is its potent hallucinogenic effects, which make it a useful tool for studying the neurobiology of perception and consciousness. However, the compound is highly potent and can be dangerous if not handled properly. It also has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small.

Future Directions

There are several future directions for research on 1-(2-nitrobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate. One area of interest is its potential therapeutic applications in the treatment of mental health disorders. Further studies are needed to determine the safety and efficacy of the compound for these purposes. Another area of research is the development of safer and more effective analogs of this compound, which could have improved therapeutic properties and reduced side effects. Finally, more research is needed to understand the mechanism of action of this compound and its effects on the brain and body.

Scientific Research Applications

1-(2-nitrobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been studied for its potential therapeutic applications in the treatment of mental health disorders such as depression and anxiety. The compound has been shown to have a high affinity for serotonin receptors, which are involved in regulating mood and emotions. Studies have also suggested that this compound may have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name

1-[(2-nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5.C2H2O4/c1-27-19-12-16(13-20(28-2)21(19)29-3)14-22-8-10-23(11-9-22)15-17-6-4-5-7-18(17)24(25)26;3-1(4)2(5)6/h4-7,12-13H,8-11,14-15H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTHVGOYQIUUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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